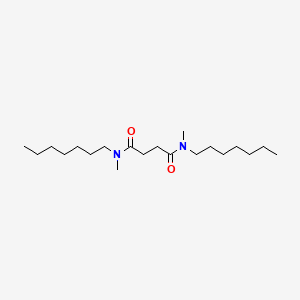![molecular formula C10H14O5 B1597448 [(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate CAS No. 54621-94-2](/img/structure/B1597448.png)
[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
説明
“[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate” is a chemical compound with the molecular formula C10H14O5 . It has a molecular weight of 214.21 g/mol . The compound is also known by several synonyms, including 3,4-DI-O-ACETYL-L-FUCAL and 3,4-DI-O-ACETYL-2,6-ANHYDRO-1,5-DIDEOXY-L-ARABINO-HEX-5-ENITOL .
Molecular Structure Analysis
The compound has a complex structure with multiple chiral centers . The IUPAC name, [(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate, indicates the configuration of these chiral centers . The “S” and “R” notations refer to the orientation of the chiral atom, while the numbers preceding the configuration indicate the carbon position in the molecule .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 214.08412354 g/mol . The topological polar surface area of the compound is 61.8 Ų .
科学的研究の応用
Synthesis of Glycosides
3,4-DI-O-ACETYL-L-FUCAL: is utilized as a glycal precursor in the palladium-catalyzed stereoselective synthesis of glycosides . This process is crucial for creating C-glycosidic structures found in various natural products and pharmaceuticals.
Production of 2-Deoxyglycosides
The compound serves as a precursor in the copper-catalyzed stereoselective synthesis of 2-deoxyglycosides . These molecules are significant in the development of antibiotics and antiviral agents due to their structural similarity to natural sugars.
Antibiotic Synthesis
3,4-DI-O-ACETYL-L-FUCAL: is a reactant in the synthesis of certain antibiotics, as detailed in patent WO1999026956A1 . The acetylated form of L-fucal enhances its reactivity, making it a valuable component in antibiotic production.
Bioavailability Enhancement
The acetylation of L-fucal to create 3,4-DI-O-ACETYL-L-FUCAL increases the bioavailability of the compound . This modification can potentially improve the therapeutic efficacy of drugs derived from this compound.
Therapeutic Research
Due to its enhanced bioavailability and reactivity, 3,4-DI-O-ACETYL-L-FUCAL is being studied for its therapeutic prowess in treating various afflictions . Its role in medicinal chemistry is expanding as research continues.
特性
IUPAC Name |
[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGMKQAZZBNBB-JMOVZRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350797 | |
| Record name | AC1LELE9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54621-94-2 | |
| Record name | AC1LELE9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid](/img/structure/B1597366.png)
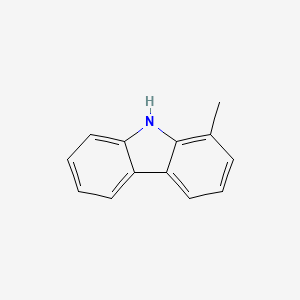

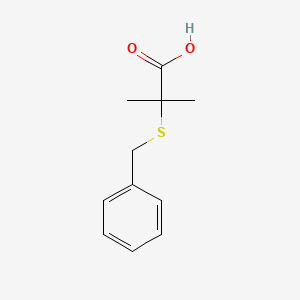

![1-[4-(Dimethylamino)phenyl]ethanol](/img/structure/B1597372.png)


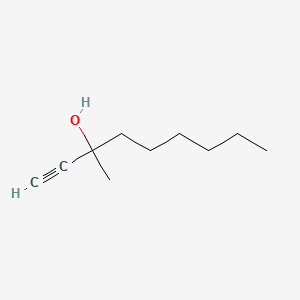
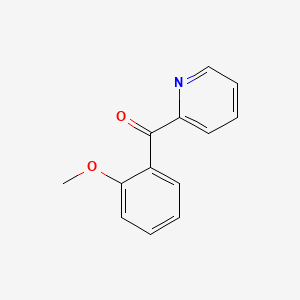
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)

